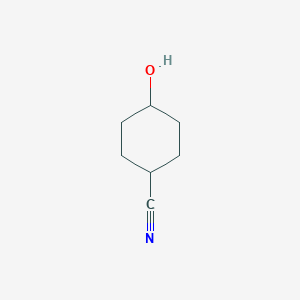

4-Hydroxycyclohexanecarbonitrile

Beschreibung

Overview of the Chemical Compound's Significance in Chemical Synthesis

4-Hydroxycyclohexanecarbonitrile is a bifunctional organic molecule that has garnered interest in the field of chemical synthesis due to its unique structural features: a hydroxyl group and a nitrile group attached to a cyclohexane (B81311) ring. These functional groups provide multiple reaction sites, making it a versatile building block for the synthesis of more complex molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon atom in the nitrile group, which can also be hydrolyzed to a carboxylic acid or reduced to an amine, allows for a diverse range of chemical transformations.

The significance of this compound in chemical synthesis lies primarily in its role as an intermediate. Cyclohexanecarbonitrile (B123593) and its derivatives are recognized as important intermediates in the chemical and pharmaceutical industries. scirp.orgscirp.org They serve as precursors for the preparation of various valuable compounds, including active pharmaceutical ingredients (APIs). google.com The strategic placement of the hydroxyl group at the 4-position of the cyclohexane ring offers opportunities for stereocontrolled synthesis, a critical aspect in the development of modern therapeutics where specific stereoisomers often exhibit desired biological activity. The rigid cyclohexane scaffold also provides a three-dimensional framework that is desirable in drug design.

Historical Context and Evolution of Research on Cyclohexanecarbonitriles

Research into cyclohexanecarbonitrile derivatives is part of the broader history of the synthesis and application of nitriles and cycloalkanes in organic chemistry. Early methods for the preparation of cyclohexanecarbonitriles often involved substitution reactions on cyclohexyl halides or alcohols with alkali cyanides. scirp.org However, these methods were frequently plagued by side reactions such as eliminations and isomerizations, leading to a mixture of products and lower yields. scirp.org

Current Research Landscape and Emerging Trends

The current research landscape for this compound and related compounds is characterized by a drive towards more sophisticated applications and synthetic strategies. A significant trend is the development of stereoselective synthesis methods to control the spatial arrangement of the functional groups on the cyclohexane ring, which is crucial for biological applications.

Furthermore, there is a growing interest in incorporating these cyclic scaffolds into more complex molecular architectures. Researchers are exploring the use of functionalized cyclohexanecarbonitriles in the synthesis of novel heterocyclic compounds and nitrogen-containing macrocycles, which are known to have a wide range of biological activities. mdpi.comnih.gov The development of multicomponent reactions, which allow for the formation of several bonds in a single operation, is another emerging area that promises to streamline the synthesis of complex molecules from simple precursors like this compound. nih.gov

A notable application that is gaining traction is the use of cyclohexanecarbonitrile derivatives in the synthesis of antiviral agents. nih.govnih.gov The carbocyclic framework is a key feature in many nucleoside analogues that exhibit antiviral properties. usu.edu The ability to functionalize the cyclohexane ring, as is possible with this compound, allows for the fine-tuning of the molecule's properties to enhance its antiviral efficacy.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused overview of the chemical compound this compound within the context of academic research. The primary objective is to detail its significance as a synthetic intermediate, trace the historical development of research on the broader class of cyclohexanecarbonitriles, and highlight the current research trends and future directions. This article will adhere strictly to the outlined sections, focusing on the scientific and technical aspects of the compound's chemistry.

Interactive Data Tables

Below are data tables summarizing key information related to this compound and its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| CAS Number | 24056-34-6 |

| Physical Form | Oil |

| Boiling Point | 153-154 °C at 12 mmHg |

Table 2: Example of a Synthetic Route to a Cyclohexanecarbonitrile Derivative

This table provides an example of the synthesis of 1-(2-Ethyl-butyl)-cyclohexanecarbonitrile, illustrating typical reaction conditions and yields for derivatives of this class.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield |

| Cyclohexanecarbonitrile | 1-bromo-2-ethylbutane | Methylmagnesium chloride | Tetrahydrofuran | 45-70 °C | 98.1% |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxycyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWQWXGBEHIOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504484 | |

| Record name | 4-Hydroxycyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24056-34-6 | |

| Record name | 4-Hydroxycyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24056-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Hydroxycyclohexanecarbonitrile

Conventional Chemical Synthesis Approaches

Conventional methods for synthesizing 4-hydroxycyclohexanecarbonitrile typically involve a sequence of reactions, allowing for the isolation and purification of intermediates. This step-wise approach often provides greater control over the chemical transformations and the stereochemical outcome of the final product.

Multi-step Synthetic Strategies

Multi-step syntheses are a cornerstone of organic chemistry, providing a robust and versatile means to construct complex molecules from simpler, readily available starting materials. nih.gov These strategies for this compound often begin with a pre-existing cyclohexane (B81311) core, which is then functionalized, or by building the ring system with the desired substituents already in place or in a protected form.

A key precursor for the synthesis of this compound is 4-hydroxycyclohexanone (B83380) . This intermediate contains the required hydroxyl group and a ketone functionality that can be converted into the nitrile group. The synthesis of 4-hydroxycyclohexanone itself can be achieved from 1,4-cyclohexanediol (B33098) . One documented method involves the oxidation of 1,4-cyclohexanediol using a combination of cerium(IV) ammonium (B1175870) nitrate (B79036) and sodium bromate (B103136) in a mixture of acetonitrile (B52724) and water. chemicalbook.com This reaction proceeds at reflux and, after workup, can afford 4-hydroxycyclohexanone in high yield.

Another potential starting material is 4-oxocyclohexanecarbonitrile (B57107) . The synthesis of this precursor allows for the introduction of the nitrile group first, followed by the reduction of the ketone to the desired hydroxyl group.

The conversion of precursor materials into this compound involves a series of well-defined reaction steps, each with specific conditions and often requiring catalysis.

Step 1: Synthesis of 4-Hydroxycyclohexanone (from 1,4-Cyclohexanediol)

As mentioned, the oxidation of 1,4-cyclohexanediol is a key step. The reaction conditions for this transformation are summarized in the table below.

| Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| 1,4-Cyclohexanediol | Cerium(IV) ammonium nitrate, Sodium bromate | Acetonitrile/Water | Reflux | 91% | chemicalbook.com |

Step 2: Conversion of 4-Hydroxycyclohexanone to this compound

This transformation can be envisioned through a two-step process involving the formation of a cyanohydrin intermediate followed by its dehydration.

Cyanohydrin Formation: 4-Hydroxycyclohexanone can be reacted with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a mild acid or a Lewis acid catalyst. This reaction leads to the formation of 1,4-dihydroxycyclohexanecarbonitrile (a cyanohydrin). The reaction is typically carried out at low temperatures to control its exothermicity.

Dehydration of the Cyanohydrin: The resulting cyanohydrin can then be dehydrated to form the target this compound. This elimination of water can be achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) in pyridine (B92270) or thionyl chloride (SOCl₂).

An alternative approach for the direct conversion of the ketone to the nitrile functionality is the Strecker synthesis , though this typically yields an α-aminonitrile. A modification of the Strecker synthesis, using a cyanide source in the absence of ammonia (B1221849), can lead to the formation of the cyanohydrin, which can then be further reacted as described above. vapourtec.comscirp.org

Alternative Route: Reduction of 4-Oxocyclohexanecarbonitrile

If starting from 4-oxocyclohexanecarbonitrile, the key step is the stereoselective reduction of the ketone.

Catalytic Hydrogenation: The ketone can be reduced to the alcohol using catalytic hydrogenation with catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can influence the stereochemical outcome, yielding either the cis or trans isomer of this compound.

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are also effective for this reduction. The stereoselectivity of these reductions can often be controlled by the choice of reagent and the steric environment of the ketone.

Optimizing the yield and ensuring the purity of the final product are critical aspects of any synthetic strategy. In the multi-step synthesis of this compound, several factors can be controlled to achieve these goals.

Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the progress of each reaction, ensuring complete conversion of the starting material before proceeding to the next step or workup.

Purification of Intermediates: Isolating and purifying intermediates at each stage can prevent the carryover of impurities into subsequent steps, which can simplify the final purification. Common purification methods include recrystallization for solid compounds and column chromatography for liquids or solids.

Control of Stereochemistry: The formation of cis and trans isomers of this compound is possible. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions in the reduction of 4-oxocyclohexanecarbonitrile. Separation of these isomers can be challenging but may be achieved by fractional crystallization or preparative chromatography.

Final Product Purification: The final product is typically purified by distillation under reduced pressure or by column chromatography to achieve high purity.

One-Pot Synthesis Techniques

A sequential one-pot synthesis of this compound can be conceptualized starting from a suitable precursor like 1,4-cyclohexanedione (B43130).

A hypothetical sequential one-pot procedure could involve:

Selective Mono-reduction of 1,4-Cyclohexanedione: The process would begin with the selective reduction of one of the ketone groups of 1,4-cyclohexanedione to a hydroxyl group, forming 4-hydroxycyclohexanone. This requires a careful choice of reducing agent and stoichiometric control to avoid over-reduction to 1,4-cyclohexanediol.

In-situ Cyanation: Following the formation of 4-hydroxycyclohexanone, a cyanide source and appropriate reagents would be added directly to the reaction mixture to convert the remaining ketone into the nitrile functionality, proceeding through a cyanohydrin intermediate.

The development of such a one-pot procedure would require careful optimization of reaction conditions to ensure the compatibility of all reagents and intermediates in the same reaction vessel. The solvent system would need to be suitable for both the reduction and cyanation steps.

While a specific one-pot synthesis for this compound is not extensively detailed in the literature, the principles have been successfully applied to the synthesis of the related compound, cyclohexanecarbonitrile (B123593), from cyclohexanone (B45756). scirp.orgresearchgate.netscirp.org These methods often involve the in-situ formation of an intermediate, which then undergoes further transformation to yield the final product.

Atom Economy and Green Chemistry Metrics in One-Pot Syntheses

The principles of green chemistry are increasingly integral to the development of synthetic routes in the chemical industry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. wikipedia.org One-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, are particularly aligned with these principles. scirp.orgresearchgate.net Such processes can significantly improve efficiency and reduce the environmental impact compared to traditional multi-step syntheses. scirp.orgresearchgate.net

Key green chemistry metrics used to evaluate the sustainability of a synthesis include atom economy, E-factor (Environmental Factor), and the Sustainability Index of the Synthesis (SIS). scirp.orgnih.gov Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.org The E-factor, introduced by Roger Sheldon, quantifies the amount of waste generated per kilogram of product. rsc.org The SIS provides a comprehensive evaluation of the sustainability of a synthesis. scirp.org

While a specific one-pot synthesis for this compound from a simple precursor is not extensively detailed in the provided search results, a hypothetical one-pot process starting from 4-hydroxycyclohexanone can be evaluated using these metrics. Such a process would involve the direct conversion of the ketone to the cyanohydrin in a single reaction vessel. The primary reaction would be the nucleophilic addition of a cyanide source to the carbonyl group of 4-hydroxycyclohexanone.

To illustrate the application of green chemistry metrics, consider a comparison of different synthetic approaches to a related compound, cyclohexanecarbonitrile, as detailed in a study by Šimbera et al. scirp.orgresearchgate.net The study outlines new one-pot processes and evaluates them using EcoScale, EATOS, and the newly introduced SIS. scirp.orgresearchgate.net These evaluations consider factors such as the use of environmentally friendly oxidants like sodium hypochlorite (B82951) or hydrogen peroxide, the potential for solvent recycling (e.g., methanol), and the nature of by-products. scirp.org For instance, the use of sodium hypochlorite as an oxidizing agent in one of the steps produces sodium chloride, a more environmentally benign by-product compared to those from other oxidizing agents. scirp.org

The following table, adapted from the principles discussed in the literature, demonstrates how different parameters in a hypothetical one-pot synthesis of this compound could be assessed using green chemistry metrics.

Table 1: Green Chemistry Metrics for a Hypothetical One-Pot Synthesis of this compound

| Metric | Ideal Value | Considerations for this compound Synthesis | Potential for Improvement |

| Atom Economy | 100% | The addition of HCN or a cyanide salt to 4-hydroxycyclohexanone is inherently atom-economical. | Minimizing the use of protecting groups or catalysts that are not incorporated into the final product. |

| E-Factor | 0 | Dependent on the solvent choice, reagent stoichiometry, and product yield. Water as a solvent would be ideal. | Use of catalytic amounts of reagents, recycling of solvents and catalysts, and maximizing reaction yield. |

| Solvent Choice | Benign (e.g., water) | Methanol is a common solvent in related syntheses, which is better than chlorinated solvents but not as green as water. scirp.org | Development of a water-based or solvent-free reaction system. |

| Energy Consumption | Ambient temperature and pressure | Many cyanohydrin formations can be performed at or near room temperature. | Optimizing the catalyst to allow for lower reaction temperatures and shorter reaction times. |

By applying these metrics, synthetic routes can be systematically evaluated and optimized to be more sustainable.

Cyanohydrin Formation in Cyclohexanone Derivatives

The formation of a cyanohydrin is a fundamental reaction in organic chemistry involving the nucleophilic addition of a cyanide ion to a carbonyl group. nih.gov In the context of synthesizing this compound, the starting material would be 4-hydroxycyclohexanone. The reaction involves the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of the cyclohexanone ring. This is typically followed by protonation of the resulting alkoxide to yield the cyanohydrin product. nih.gov

The reaction is generally base-catalyzed, as the presence of a base increases the concentration of the more nucleophilic cyanide ion (CN⁻) from a source like hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., NaCN or KCN). nih.gov

The structure of the cyclohexanone derivative can significantly impact the efficiency of cyanohydrin formation. Steric hindrance around the carbonyl group can impede the approach of the nucleophile. For example, cyclohexanone readily forms a cyanohydrin, while the heavily substituted 2,2,6-trimethylcyclohexanone (B1581249) does not react under similar conditions due to the steric bulk of the methyl groups hindering the attack of the cyanide ion. chemicalbook.com In the case of 4-hydroxycyclohexanone, the hydroxyl group at the 4-position is sufficiently distant from the carbonyl group at the 1-position, and thus is not expected to pose significant steric hindrance to the cyanohydrin formation. biosynth.com

Advanced and Stereoselective Synthesis

The synthesis of chiral molecules with a high degree of stereoselectivity is a major focus in modern organic chemistry, particularly for the production of pharmaceuticals and other bioactive compounds. For this compound, which possesses chiral centers, enantioselective synthesis is crucial for obtaining specific stereoisomers.

Enantioselective Catalysis in the Preparation of Chiral Intermediates

Enantioselective catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. tacr.cz This can be achieved through various strategies, including the use of chiral metal complexes or organocatalysts. While specific examples of enantioselective catalysis for the direct synthesis of this compound are not detailed in the provided search results, the principles can be applied to the synthesis of its chiral precursors, such as chiral 4-hydroxycyclohexanone.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly approach to the synthesis of chiral compounds. nih.govmt.com Enzymes are highly specific catalysts that can operate under mild conditions and often exhibit excellent chemo-, regio-, and enantioselectivity. mt.com

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. wikipedia.orgnih.gov This enzymatic transformation is a key step in the microbial degradation of nitriles and has been harnessed for industrial applications, such as the production of acrylamide (B121943). nih.govresearchgate.net NHases can be iron-dependent or cobalt-dependent and are often found in bacteria of the genus Rhodococcus. wikipedia.org

Following the action of nitrile hydratase, an amidase can further hydrolyze the amide to a carboxylic acid. wikipedia.org This nitrile hydratase/amidase pathway represents a two-step enzymatic conversion of a nitrile to a carboxylic acid. wikipedia.org

While the direct application of nitrile hydratases to this compound is not explicitly described, these enzymes could potentially be used to convert the nitrile group into an amide, forming 4-hydroxycyclohexanecarboxamide. The substrate specificity of nitrile hydratases is broad, and they have been shown to act on a variety of nitriles. researchgate.netcreative-enzymes.com The stability and activity of NHases can be enhanced through immobilization techniques, such as the formation of cross-linked enzyme aggregates (CLEAs). researchgate.net

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible reduction of ketones to alcohols and the oxidation of alcohols to ketones. nih.govresearchgate.net They are widely used as biocatalysts for the enantioselective synthesis of chiral alcohols from prochiral ketones. nih.govnih.gov Most ADHs require a nicotinamide (B372718) cofactor, such as NADH or NADPH, as a hydride source for the reduction reaction. nih.gov

In the context of this compound synthesis, an ADH could be employed for the asymmetric reduction of a precursor ketone. For instance, if the synthesis starts from 1,4-cyclohexanedione, an ADH could selectively reduce one of the carbonyl groups to a hydroxyl group, leading to the formation of chiral 4-hydroxycyclohexanone. The stereochemical outcome of the reduction (i.e., the formation of the (R)- or (S)-enantiomer) is determined by the specific ADH used. nih.gov A variety of ADHs with different substrate specificities and stereoselectivities are known, including those that produce (R)-alcohols, such as some found in Lactobacillus species. nih.gov

The efficiency of ADH-catalyzed reductions can be improved by using a cofactor regeneration system. nih.gov This involves coupling the ADH reaction with a second enzymatic reaction that regenerates the consumed NADH or NADPH. A common system uses formate (B1220265) dehydrogenase (FDH) to oxidize formate to carbon dioxide, with the concomitant reduction of NAD⁺ to NADH. nih.govnih.gov

The following table summarizes the characteristics of different ADHs that could be potentially applied in the synthesis of chiral intermediates for this compound.

Table 2: Properties of Selected Alcohol Dehydrogenases for Chiral Synthesis

| Enzyme Source | Type of ADH | Cofactor | Stereoselectivity | Potential Application |

| Rhodococcus sp. | Medium-chain | NADH | (R)-selective for some aromatic ketones nih.gov | Asymmetric reduction of a prochiral ketone precursor. |

| Lactobacillus species | (R)-specific | NAD⁺/NADH | (R)-selective for a broad range of ketones nih.gov | Production of (R)-4-hydroxycyclohexanone. |

| Candida parapsilosis (CPCR2) | Carbonyl reductase | NAD(P)H | Reduction of aliphatic and aromatic diketones tu-dresden.de | Selective reduction of a diketone precursor. |

| Thauera aromatica (ThaADH) | Zinc-dependent | NAD(P)H | Reduction of cyclic α-diketones tu-dresden.de | Potential for stereoselective reduction of cyclic diketone precursors. |

The use of these advanced biocatalytic methods offers a promising avenue for the efficient and sustainable production of chiral this compound and its derivatives.

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution (EKR) is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. polimi.itmdpi.com Lipases are the most commonly employed enzymes for this purpose due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents. mdpi.comresearchgate.net The resolution of racemic this compound can be achieved through the enantioselective acylation of the hydroxyl group or the hydrolysis of a corresponding ester.

The success of a kinetic resolution is highly dependent on the enzyme, the acyl donor, and the solvent. For instance, in the resolution of aromatic Morita-Baylis-Hillman adducts, lipases from Pseudomonas fluorescens and Pseudomonas cepacia showed high selectivity in the hydrolysis of acetate (B1210297) esters, while Novozyme 435 (immobilized Candida antarctica lipase (B570770) B) was more effective for butyrate (B1204436) esters. d-nb.info The use of vinyl acetate as both the acyl donor and solvent has proven effective in many lipase-catalyzed resolutions. mdpi.com

Combining enzymatic kinetic resolution with a racemization catalyst for the slower-reacting enantiomer leads to a dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomer. Ruthenium catalysts have been successfully used for the in-situ racemization of alcohols in combination with lipase-catalyzed acylation.

Table 4: Lipase-Catalyzed Kinetic Resolution of Alcohols and Esters

| Enzyme | Substrate Type | Reaction | Key Selectivity Data | Reference |

|---|---|---|---|---|

| AK lipase (Pseudomonas fluorescens) | trans-Flavan-4-ols | Acetylation | E > 200, >99% eeₚ | mdpi.com |

| Novozyme 435 | Aromatic Morita-Baylis-Hillman butyrates | Hydrolysis | E = 16-79 | d-nb.info |

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins, ketones, and imines. wikipedia.orgrsc.org The development of catalysts based on first-row transition metals like cobalt is making this methodology more sustainable and cost-effective. rsc.org For the synthesis of chiral this compound, the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a cyanocyclohexenone or a cyanocyclohexenol, would be a direct and efficient route.

A significant breakthrough has been the rhodium-catalyzed asymmetric hydrogenation of 3-cyano acrylate (B77674) esters. nih.gov Using a chiral phosphine (B1218219) ligand (f-spiroPhos), a range of substrates, including both E and Z isomers, were hydrogenated with excellent enantioselectivities (up to 98% ee) and high turnover numbers. nih.gov This demonstrates the feasibility of asymmetrically hydrogenating substrates containing a nitrile group, which is directly applicable to precursors of this compound.

The choice of metal and ligand is critical for achieving high enantioselectivity. While rhodium and ruthenium catalysts are well-established, recent research has focused on more abundant metals. For example, cobalt complexes have been successfully used for the asymmetric hydrogenation of enamides, offering a greener alternative to precious metal catalysts. rsc.org

Regioselective and Diastereoselective Transformations

The synthesis of a specific isomer of this compound requires precise control over both regioselectivity (placement of the hydroxyl group at C4) and diastereoselectivity (the relative stereochemistry of the hydroxyl and nitrile groups).

A cascade inter-intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. acs.org This approach, using curcumins and arylidenemalonates, demonstrates how cascade reactions can be employed to construct complex cyclic systems with defined stereochemistry. The principles of this strategy could be adapted for the synthesis of a 4-oxocyclohexanecarbonitrile precursor, where the subsequent reduction of the ketone would need to be controlled to achieve the desired diastereomer of the final product.

The stereochemical outcome of reactions on cyclohexane rings is heavily influenced by conformational factors. For instance, the ring-opening of cyclohexane epoxides proceeds via a transition state that resembles a chair conformation, leading to specific diastereomeric products. nih.gov Similarly, elimination reactions on substituted cyclohexanes are governed by the requirement for an anti-periplanar arrangement of the leaving group and the proton being abstracted, which can dictate the regioselectivity of double bond formation.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic routes. This involves maximizing atom economy, minimizing waste, using safer solvents and reagents, and improving energy efficiency. researchgate.net

Biocatalytic methods, as discussed above, are inherently green as they operate under mild conditions (ambient temperature and pressure, neutral pH) and often in aqueous media, reducing energy consumption and the use of hazardous organic solvents. researchgate.net The high selectivity of enzymes also minimizes the need for protecting groups, which shortens synthetic routes and reduces waste. researchgate.net

Several metrics have been developed to quantify the "greenness" of a chemical process. The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are widely used in the pharmaceutical industry to measure the amount of waste generated per unit of product. mdpi.com

Table 5: Key Green Chemistry Metrics

The synthesis of nitriles can be made greener by avoiding toxic cyanating agents and employing catalytic methods. nih.gov For instance, the hydration of nitriles to amides is a 100% atom-economic reaction that can be catalyzed by metal complexes under mild conditions, offering an environmentally friendly alternative to traditional acidic or basic hydrolysis. d-nb.info

Solvent Selection and Reuse

The choice of solvent is a critical factor in the environmental impact of a chemical process. In the context of synthesizing cyclohexanecarbonitrile, a significant advancement has been the adoption of a single solvent system for a multi-step, one-pot process. scirp.org Methanol was identified as a suitable solvent for all reaction stages, which circumvents the need for solvent-intensive workup steps and avoids the use of more hazardous chlorinated solvents. scirp.org

The following table summarizes the solvent usage and recycling potential in a one-pot synthesis of cyclohexanecarbonitrile.

| Solvent | Role in Synthesis | Recyclability |

| Methanol | Primary reaction solvent | High potential for recovery via distillation |

| Cyclohexane | Extraction solvent | High potential for recovery via distillation |

Waste Reduction and By-product Management

A cornerstone of green chemistry is the minimization of waste. The synthesis of cyclohexanecarbonitrile from cyclohexanone has been optimized to generate by-products that are either environmentally benign or can be managed effectively. In one of the developed one-pot processes, the oxidation step utilizing sodium hypochlorite produces nitrogen gas, carbon dioxide, and sodium chloride as the primary by-products. scirp.org

Nitrogen is an innocuous component of the atmosphere, and the carbon dioxide generated is considered part of the environmental pool. The sodium chloride, a simple salt, can potentially be recovered and repurposed as a secondary raw material. scirp.org This approach contrasts sharply with synthetic routes that might employ more hazardous reagents leading to toxic and difficult-to-treat waste streams.

The management of by-products in an optimized cyclohexanecarbonitrile synthesis is outlined below:

| By-product | Source | Management/Fate |

| Nitrogen (N₂) | Oxidation of hydrazine (B178648) intermediate | Released to the atmosphere (environmentally benign) |

| Carbon Dioxide (CO₂) | Oxidation of hydrazine intermediate | Considered part of the environmental pool |

| Sodium Chloride (NaCl) | Reaction of sodium hypochlorite | Can be recovered and reused |

Furthermore, in a catalytic version of the synthesis, a copper catalyst is employed. This catalyst can be recovered from the aqueous phase using a weakly acidic ion-exchanger, allowing for its reuse and preventing the release of metal ions into wastewater. scirp.org

Evaluation of Sustainability Index of Synthesis (SIS) and EcoScale

To quantitatively assess the greenness of a synthetic route, various metrics have been developed. The EcoScale is a semi-quantitative tool that evaluates a chemical process based on parameters such as yield, cost, safety, reaction conditions, and ease of workup. scirp.orgresearchgate.net An ideal reaction scores 100, with penalty points deducted for deviations from the ideal. scirp.orgresearchgate.net

A study evaluating different synthetic routes to cyclohexanecarbonitrile applied the EcoScale, demonstrating its utility in comparing process sustainability. The evaluation of three newly designed one-pot processes and a previously described synthesis highlights the improvements made in terms of green chemistry principles. scirp.org

The following table presents a simplified EcoScale evaluation for different synthetic pathways to cyclohexanecarbonitrile, based on the data from the literature.

| Synthetic Process | Yield | Price of Reagents | Safety | Technical Setup | Temperature/Time | Workup & Purification | Total Penalty Points | EcoScale Score |

| Process A (Literature) | 5 | 1 | 5 | 3 | 3 | 3 | 20 | 80 |

| Process B (New, Stoichiometric) | 3 | 1 | 3 | 0 | 3 | 3 | 13 | 87 |

| Process C (New, Catalytic) | 8 | 1 | 3 | 3 | 3 | 3 | 21 | 79 |

Note: Penalty points are assigned based on the deviation from ideal conditions for each parameter. A lower total penalty score indicates a greener process.

In addition to the EcoScale, the concept of a Sustainability Index of the Synthesis (SIS) has been proposed. This index provides a quantitative measure of sustainability by considering the provenance of input materials and the fate of output waste products. researchgate.net The SIS is calculated as the root-mean-square average of four parameters: the mass fraction of valorized inputs, the mass fraction of valorized outputs, the mass fraction of the valorized target product, and the input enthalpic energy fraction from renewable sources. researchgate.net While a specific SIS calculation for this compound is not available, its application to the synthesis of cyclohexanecarbonitrile demonstrates a forward-thinking approach to holistically evaluating the sustainability of chemical manufacturing. scirp.org

Reaction Mechanisms and Pathways of 4 Hydroxycyclohexanecarbonitrile and Its Analogues

Fundamental Reaction Mechanisms

The reactivity of 4-hydroxycyclohexanecarbonitrile is dictated by its two primary functional groups: the hydroxyl (-OH) group and the nitrile (-C≡N) group, both attached to a cyclohexane (B81311) ring. These groups can undergo a variety of fundamental reactions, including nucleophilic attacks, proton transfers, rearrangements, and redox reactions.

Nucleophilic Attack and Addition Reactions

The nitrile group is characterized by a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, the carbon atom is electrophilic (slightly positive) and susceptible to attack by nucleophiles. youtube.comyoutube.com This reaction is termed nucleophilic addition. youtube.com

A key reaction is the hydrolysis of the nitrile group, which can occur under acidic or basic conditions to form a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.com In both scenarios, the reaction proceeds through an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen. This initial step makes the nitrile carbon significantly more electrophilic and activates it for attack by a weak nucleophile, such as water. organicchemistrytutor.compearson.compressbooks.pubyoutube.comlumenlearning.com A series of proton transfers follows, leading to the formation of a protonated amide, which then undergoes further hydrolysis to yield the carboxylic acid. youtube.comorganicchemistrytutor.compressbooks.pub

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.comyoutube.com This forms an intermediate with a negative charge on the nitrogen, which is then protonated to form an imidic acid. chemistrysteps.com Further proton transfer steps result in the formation of an amide. chemistrysteps.com Depending on the reaction conditions (e.g., temperature), the amide can be isolated or can undergo further hydrolysis to a carboxylate. organicchemistrytutor.com

The general mechanism for nucleophilic addition to a nitrile is a two-step process:

Nucleophilic attack: The nucleophile attacks the electrophilic carbon of the C≡N triple bond, pushing the pi electrons onto the nitrogen atom and forming a tetrahedral intermediate. youtube.comchemicalbook.com

Protonation: The negatively charged nitrogen intermediate is protonated, typically by a solvent molecule like water, to form the final product. chemicalbook.comyoutube.com

For aldehydes and ketones, which are analogues, nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon. youtube.com This breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate, which is then protonated to form an alcohol. youtube.com The reactivity of aldehydes is generally greater than that of ketones due to less steric hindrance. chemicalbook.com

Proton Transfer Processes

Proton transfer is a fundamental step in many organic reactions, including those involving this compound. pearson.com It is a key feature of acid-base catalysis. pearson.com

In the acid-catalyzed hydrolysis of the nitrile group, the initial protonation of the nitrogen atom is a critical activation step. pearson.compressbooks.pub This is followed by a sequence of proton transfers, often referred to as tautomerism, which facilitates the conversion of the initial adduct into an amide. youtube.compearson.com Tautomerism is the rapid interconversion of isomers, in this case, involving the movement of a proton. pearson.com For instance, after the nucleophilic attack of water, a proton is lost from the oxygen and gained by the nitrogen to form a more stable amide tautomer. chemistrysteps.com These transfers are often mediated by solvent molecules.

Similarly, during the formation of acetals from aldehydes or ketones (analogues), proton transfer is crucial. It follows the initial nucleophilic attack of an alcohol and precedes the elimination of a leaving group.

Rearrangement Reactions

A significant rearrangement reaction relevant to the cyclohexyl structure of this compound's analogues is the Beckmann rearrangement. byjus.comchemistnotes.com This reaction converts an oxime into an amide under acidic conditions. byjus.comchemistnotes.com For example, the oxime of cyclohexanone (B45756), a structural analogue, undergoes this rearrangement on a large industrial scale to produce ε-caprolactam, the precursor to Nylon 6. unive.it

The mechanism of the Beckmann rearrangement involves several key steps: chemistnotes.comucla.edu

Protonation: The hydroxyl group of the oxime is protonated by an acid catalyst, forming a good leaving group (water). byjus.comchemistnotes.com

Migration and Water Elimination: The alkyl group positioned anti (trans) to the leaving group migrates to the nitrogen atom. This occurs simultaneously with the departure of the water molecule, resulting in the formation of a nitrilium cation. chemistnotes.com

Hydrolysis and Tautomerization: A water molecule attacks the nitrilium cation. byjus.com Subsequent deprotonation and tautomerization yield the final amide product. byjus.comucla.edu

In the case of cyclic oximes like cyclohexanone oxime, the rearrangement leads to ring expansion and the formation of a lactam (a cyclic amide). chemistnotes.com

| Reaction | Starting Material (Analogue) | Key Intermediate | Product | Catalyst |

|---|---|---|---|---|

| Beckmann Rearrangement | Cyclohexanone Oxime | Nitrilium Cation | ε-Caprolactam | Strong Acid (e.g., H₂SO₄) |

Oxidation and Reduction Mechanisms

The functional groups of this compound allow for both oxidation and reduction reactions.

Oxidation: The secondary hydroxyl group on the cyclohexane ring can be oxidized to a ketone, yielding 4-oxocyclohexanecarbonitrile (B57107). This transformation can be achieved using various oxidizing agents common in organic synthesis, such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC).

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this conversion. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the nitrile carbon, repeated twice, to form a dianion intermediate which is then protonated by water during workup. pressbooks.pub

Using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) can lead to the partial reduction of the nitrile to an aldehyde after hydrolysis of the intermediate imine. pressbooks.pub

| Transformation | Functional Group | Typical Reagent | Product Functional Group |

|---|---|---|---|

| Oxidation | Secondary Alcohol (-OH) | PCC, H₂CrO₄ | Ketone (C=O) |

| Reduction | Nitrile (-C≡N) | LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Partial Reduction | Nitrile (-C≡N) | DIBAL-H, then H₂O | Aldehyde (-CHO) |

Enzyme-Catalyzed Reaction Mechanisms

Mechanisms of Nitrile Hydratase/Amidase Systems

In nature, many microorganisms utilize nitriles as a source of carbon and nitrogen. wikipedia.org They achieve this through enzymatic pathways, most notably the nitrile hydratase and amidase system. wikipedia.orgresearchgate.net This two-step process converts nitriles into carboxylic acids and ammonia (B1221849). researchgate.net

Nitrile Hydratase (NHase): Nitrile hydratases are metalloenzymes that catalyze the hydration of a nitrile to its corresponding amide. ebi.ac.uknih.gov These enzymes contain a non-corrin cobalt(III) or a non-heme iron(III) ion in their active site. wikipedia.orgnih.govnih.gov The enzyme is typically composed of α and β subunits. wikipedia.orgnih.gov

Several catalytic mechanisms have been proposed for NHase. One widely considered mechanism involves the metal center acting as a Lewis acid to activate the nitrile group. researchgate.net

The nitrile substrate binds to the metal ion at the active site. nih.govnih.gov

A water molecule, activated by a basic residue in the enzyme (such as a modified cysteine-sulfenic acid), performs a nucleophilic attack on the carbon atom of the metal-coordinated nitrile. nih.gov

This leads to the formation of the amide product, which is then released from the active site.

Time-resolved X-ray crystallography studies have provided evidence that the substrate coordinates to the iron center and is then attacked by a water molecule activated by a sulfenate oxygen ligand (αCys¹¹⁴-SOH). nih.gov

Amidase: The amide produced by nitrile hydratase is then hydrolyzed by an amidase to a carboxylic acid and ammonia. researchgate.net Some amidases have been found to also possess a low level of "nitrilase" activity, meaning they can directly hydrolyze a nitrile to a carboxylic acid, although this is much less efficient than their primary amidase function. nih.gov For instance, the amidase from Rhodococcus rhodochrous J1 can hydrolyze benzonitrile (B105546) directly, but its efficiency (Vmax) for this reaction is about 1/16,000 of that for its natural substrate, benzamide (B126). nih.gov The catalytic activity of amidase relies on key residues, such as a catalytic serine, which are essential for the hydrolysis of both amides and nitriles. nih.gov

This enzymatic system is of significant industrial interest, used in the large-scale production of chemicals like acrylamide (B121943) and nicotinamide (B372718). wikipedia.orgnih.govfrontiersin.org

| Enzyme | EC Number | Reaction Catalyzed | Cofactor/Active Site | Example Organism |

|---|---|---|---|---|

| Nitrile Hydratase | 4.2.1.84 | R-C≡N + H₂O → R-CONH₂ | Fe³⁺ or Co³⁺ | Rhodococcus rhodochrous J1 wikipedia.orgnih.gov |

| Amidase | 3.5.1.4 | R-CONH₂ + H₂O → R-COOH + NH₃ | Serine hydrolase family | Rhodococcus rhodochrous J1 nih.gov |

Mechanistic Insights into Alcohol Dehydrogenase Activity

Alcohol dehydrogenases (ADHs) are a class of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org Their function is central to many biocatalytic routes, including the synthesis of chiral molecules like (1S,3R)-3-hydroxycyclohexanecarbonitrile. acs.orgnih.gov ADHs utilize nicotinamide cofactors, such as NAD⁺/NADH, to mediate redox reactions. frontiersin.org

The catalytic mechanism in a typical zinc-containing ADH proceeds through an ordered sequential process. wikipedia.orgnih.gov The reaction for alcohol oxidation begins with the binding of the NAD⁺ coenzyme to the enzyme's active site, followed by the binding of the alcohol substrate. The alcohol's hydroxyl group coordinates with a zinc ion in the active site. wikipedia.orgyoutube.com This coordination polarizes the O-H bond, increasing the acidity of the hydroxyl proton. youtube.com A basic residue in the active site, such as a histidine, facilitates the deprotonation of the alcohol, forming an alkoxide intermediate coordinated to the zinc. wikipedia.orgyoutube.com This is followed by the transfer of a hydride ion (H⁻) from the alcohol's α-carbon to the C4 position of the nicotinamide ring of NAD⁺, converting it to NADH. wikipedia.orgyoutube.com The resulting aldehyde or ketone product is then released, followed by the release of the NADH coenzyme, regenerating the enzyme for the next catalytic cycle. wikipedia.org

In the context of producing specific stereoisomers like (1S,3R)-3-hydroxycyclohexanecarbonitrile, ADHs are employed for the stereoselective reduction of a ketone precursor, 3-oxocyclohexane-1-carbonitrile. nih.gov By selecting an appropriate ADH, the ketone can be reduced to the desired (3R)-hydroxy configuration with high enantiomeric and diastereomeric excess. acs.orgnih.gov The high selectivity of these enzymes makes them powerful tools in asymmetric synthesis. frontiersin.org Human ADHs have also been shown to be active on cyclic substrates, such as 4-hydroxyalkenals, indicating their capability to bind and transform molecules with similar structural motifs. nih.gov

Table 1: Key Steps in ADH-Catalyzed Oxidation of an Alcohol

| Step | Description | Key Components Involved |

| 1. Coenzyme Binding | The oxidized coenzyme (NAD⁺) binds to the enzyme's active site. | ADH, NAD⁺ |

| 2. Substrate Binding | The alcohol substrate binds, with its hydroxyl group coordinating to the active site's zinc ion. | Alcohol, Zn²⁺ |

| 3. Deprotonation | A basic amino acid residue abstracts the proton from the alcohol's hydroxyl group. | His residue |

| 4. Hydride Transfer | A hydride ion is transferred from the substrate's α-carbon to the NAD⁺ molecule, forming NADH. | Alcohol, NAD⁺ |

| 5. Product Release | The newly formed aldehyde or ketone product is released from the active site. | Aldehyde/Ketone |

| 6. Coenzyme Release | The reduced coenzyme (NADH) is released, regenerating the enzyme. | NADH |

Mechanistic Aspects of Unspecific Peroxygenase Catalysis

Unspecific peroxygenases (UPOs) are fungal heme-thiolate enzymes that have emerged as potent biocatalysts for a variety of oxyfunctionalization reactions. d-nb.infofrontiersin.org Unlike many other monooxygenases, UPOs utilize hydrogen peroxide (H₂O₂) as both the oxidant and the source of oxygen, bypassing the need for complex cofactor regeneration systems like those required for P450 monooxygenases. acs.orgnih.gov

The catalytic cycle of a UPO begins with the reaction of the native ferric (Fe³⁺) heme center with a molecule of hydrogen peroxide. This leads to the formation of a highly reactive ferryl-oxo porphyrin radical cation intermediate known as Compound I, which is analogous to the key oxidizing species in cytochrome P450s and other peroxidases. nih.gov Compound I is a powerful oxidizing agent capable of activating inert C-H bonds. nih.govfrontiersin.org The reaction proceeds with Compound I abstracting a hydrogen atom from the substrate, such as a cyclohexene (B86901) derivative, to form a substrate radical and Compound II. A subsequent hydroxyl rebound step transfers the hydroxyl group from the enzyme to the substrate radical, yielding the hydroxylated product and regenerating the native ferric state of the enzyme. researchgate.net

UPOs have been successfully used in the synthesis of precursors to this compound. For instance, they can catalyze the allylic oxidation of cyclohexene-1-carbonitrile (B159472) to introduce a ketone functionality, which can then be further reduced by other enzymes. acs.orgnih.gov These enzymes have demonstrated high regioselectivity and, in some cases, enantioselectivity in the hydroxylation of various cyclic and acyclic hydrocarbons. d-nb.inforesearchgate.net The regioselectivity is influenced by the synergy between the substrate's intrinsic properties and the specific environment of the enzyme's active site. d-nb.inforesearchgate.net Protein engineering efforts are underway to further enhance the stability, activity, and selectivity of UPOs for industrial applications. frontiersin.orgnih.govacs.org

Table 2: UPO-Catalyzed Hydroxylation Cycle

| Step | Description | Enzyme State |

| 1. H₂O₂ Activation | The resting Fe³⁺ heme reacts with H₂O₂. | Fe³⁺ (Resting State) |

| 2. Compound I Formation | Heterolytic cleavage of the O-O bond in the iron-peroxo intermediate forms the highly reactive Compound I (Fe⁴⁺=O Por•⁺). | Compound I |

| 3. Hydrogen Abstraction | Compound I abstracts a hydrogen atom from the substrate, forming a substrate radical. | Compound II (Fe⁴⁺=O) |

| 4. Hydroxyl Rebound | The hydroxyl group is transferred from the enzyme to the substrate radical, forming the hydroxylated product. | Fe³⁺ (Regenerated) |

Catalytic Reaction Mechanisms

Beyond biocatalysis, traditional and modern chemical catalysis offer alternative pathways for the synthesis and functionalization of molecules like this compound.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com While direct palladium-catalyzed reactions on this compound are not extensively detailed, analogous transformations provide mechanistic insights. Palladium-catalyzed C-H activation and cross-coupling reactions are highly relevant. nih.govrsc.org

A typical palladium-catalyzed cross-coupling cycle, such as the Heck or Suzuki reaction, involves a sequence of oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. youtube.comyoutube.com For C-H functionalization, a directing group on the substrate often coordinates to the palladium catalyst, bringing it in proximity to a specific C-H bond. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. nih.govrsc.org This intermediate can then react with a coupling partner.

For a molecule like this compound, the hydroxyl or nitrile group could potentially act as a directing group to facilitate regioselective C-H activation at a specific position on the cyclohexane ring. A plausible catalytic cycle would start with the coordination of the palladium(0) catalyst to a substrate, followed by oxidative addition into a carbon-halide bond (if present) or C-H activation to form a Pd(II) intermediate. This intermediate would then react with a coupling partner, and subsequent reductive elimination would yield the functionalized product and regenerate the Pd(0) catalyst. youtube.com Copper catalysis has also been shown to be effective for the acylcyanation of alkenes to produce β-cyano ketones, which could be precursors to cyclic hydroxy nitriles. acs.org

Photo- and Electrocatalytic Pathways

Photocatalysis and electrocatalysis offer green and efficient alternatives for chemical transformations under mild conditions. researchgate.netrsc.org These methods are particularly relevant for the synthesis of nitriles from alcohols, a key transformation for producing this compound from a corresponding diol or for the direct conversion of the alcohol group.

In electrocatalysis, the synthesis of nitriles from primary alcohols and ammonia can be achieved using simple nickel catalysts. researchgate.netrsc.orgrsc.orgresearchgate.netchemrxiv.org The proposed mechanism involves the electrochemically-generated Ni²⁺/Ni³⁺ redox couple as the active site. The alcohol is first oxidized to an aldehyde on the nickel catalyst surface. This aldehyde then condenses with ammonia to form an imine intermediate. Finally, the imine is further oxidized to the nitrile product. rsc.orgrsc.org The rate-determining step is often the initial cleavage of the α-C-H bond of the alcohol. researchgate.netresearchgate.net This method avoids the use of harsh chemical oxidants and operates under benign conditions. researchgate.netrsc.org

Visible-light photocatalysis provides another pathway for nitrile synthesis. One approach involves the formation of an electron-donor-acceptor (EDA) complex between an amine and a Lewis acid, which can activate C-H bonds upon light absorption. researchgate.net Another strategy uses an organic photoredox catalyst to generate an azide (B81097) radical (N₃•) from an azide anion. nih.gov This radical then abstracts a hydrogen atom from the α-C-H bond of an alcohol, leading to the in-situ formation of an aldehyde. Subsequent reaction with hydrazoic acid (formed in the process) and an acid promoter yields the nitrile. nih.gov These photo- and electrocatalytic methods represent promising and sustainable routes for the synthesis of complex nitriles. researchgate.netresearchgate.net

Table 3: Comparison of Catalytic Pathways for Nitrile Synthesis from Alcohols

| Catalytic Method | Catalyst / Mediator | Key Mechanistic Steps | Conditions |

| Electrocatalysis | Nickel Foam | Alcohol oxidation to aldehyde -> Imine formation with ammonia -> Imine oxidation to nitrile | Aqueous electrolyte, mild temperature & potential researchgate.netrsc.org |

| Photocatalysis | Organic Photoredox Catalyst (e.g., 4CzIPN) | Generation of azide radical -> H-abstraction from alcohol -> Aldehyde formation -> Conversion to nitrile | Visible light, room temperature nih.gov |

Derivatives and Analogues of 4 Hydroxycyclohexanecarbonitrile

Synthesis of Substituted Cyclohexanecarbonitriles

The synthesis of substituted cyclohexanecarbonitriles allows for the fine-tuning of the molecule's physical, chemical, and biological properties. Advanced organic synthesis methodologies enable the precise installation of various substituents and the control of stereochemistry.

Introduction of Chiral Centers and Stereoisomers

The cyclohexane (B81311) ring's stereochemistry is a critical aspect of its derivatives' structure and function. The presence of substituents on the ring can create multiple chiral centers, leading to a variety of stereoisomers, including enantiomers and diastereomers. idc-online.comlibretexts.org The controlled synthesis of these isomers is a significant challenge and a key focus of synthetic efforts.

A notable strategy for diastereoselective synthesis involves the reaction of 1,5-diarylpent-2-en-4-yn-1-ones with malononitrile (B47326) using a strong base like lithium diisopropylamide (LDA). nih.gov This reaction proceeds through a Michael addition followed by an intramolecular cyclization, yielding highly substituted cyclohexanes with four stereocenters. nih.gov Remarkably, the reaction is highly diastereoselective, predominantly forming only one pair of enantiomers out of a possible 16 stereoisomers. nih.gov The stereochemical outcome is dictated by the reaction mechanism, which involves a series of stereoselective anion cyclizations. nih.gov

Another powerful technique for introducing chirality is asymmetric transfer hydrogenation (ATH). This method can be used to prepare enantiomerically enriched precursors, such as chiral 4-hydroxy-2-cyclohexenones. mdpi.com Using bifunctional ruthenium catalysts with chiral ligands, a prochiral cyclohexenone can be reduced to a chiral allylic alcohol with high enantioselectivity. mdpi.com These chiral building blocks can then be further elaborated into specific stereoisomers of substituted cyclohexanecarbonitriles.

The relationship between different stereoisomers in disubstituted cyclohexanes is well-defined. For instance, in 1,2- and 1,3-disubstituted systems, the cis isomer is a diastereomer of the trans isomers. idc-online.comlibretexts.org The trans configuration exists as a pair of enantiomers (e.g., R,R and S,S), while the cis isomer is often a meso compound if the substituents are identical. idc-online.comlibretexts.org

Table 1: Stereoisomer Relationships in Disubstituted Cyclohexanes

| Isomer Type | Configuration Examples | Relationship |

|---|---|---|

| Enantiomers | (1R,2R)-trans-dichlorocyclohexane & (1S,2S)-trans-dichlorocyclohexane | Non-superimposable mirror images |

| Diastereomers | cis-1,2-dichlorocyclohexane & trans-1,2-dichlorocyclohexane | Stereoisomers that are not mirror images |

Derivatization through Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another without altering the carbon skeleton. fiveable.mesolubilityofthings.com For a molecule like 4-hydroxycyclohexanecarbonitrile, both the hydroxyl and nitrile groups are amenable to a wide range of transformations.

Hydroxyl Group Modifications:

Oxidation: The secondary hydroxyl group can be oxidized to a ketone (cyclohexanone) using various reagents. Mild oxidants like pyridinium (B92312) chlorochromate (PCC) or conditions such as Swern oxidation are effective. fiveable.meimperial.ac.uk Stronger oxidizing agents, for instance, those based on Chromium(VI) like the Jones reagent, also achieve this transformation. imperial.ac.uk

Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This activates the position for nucleophilic substitution reactions, allowing the introduction of other functional groups.

Halogenation: The hydroxyl group can be replaced by a halogen. Reagents like thionyl chloride (SOCl₂) can convert it to a chloride, while phosphorus tribromide (PBr₃) yields a bromide. vanderbilt.edu

Nitrile Group Modifications:

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. imperial.ac.ukvanderbilt.edu

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. This transformation introduces an acidic functional group into the molecule.

Cycloaddition: Nitrile groups can participate in 1,3-dipolar cycloaddition reactions, which can be used to construct heterocyclic rings. researchgate.net

Table 2: Selected Functional Group Interconversions for this compound

| Starting Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Secondary Alcohol (-CHOH) | PCC or CrO₃/H₂SO₄ | Ketone (C=O) |

| Secondary Alcohol (-CHOH) | TsCl, pyridine (B92270) | Tosylate (-OTs) |

| Nitrile (-C≡N) | LiAlH₄ or H₂, Catalyst | Primary Amine (-CH₂NH₂) |

Structural Modifications and Bioisosteric Replacements

Beyond simple derivatization, more profound structural modifications can be made to the this compound scaffold. These include altering the primary functional groups through bioisosteric replacement or changing the core ring structure itself.

Modification of Hydroxyl and Nitrile Functionalities

The hydroxyl and nitrile groups are key to the molecule's identity and can be replaced with bioisosteres—substituents or groups with similar physical or chemical properties that impart different biological or pharmacological activities.

The hydroxyl group (-OH) is a polar, hydrogen-bond donor. Classical bioisosteres for a hydroxyl group include an amine group (-NH₂) or a thiol (-SH). cambridgemedchemconsulting.com A fluorine atom (-F) is also a common, non-classical replacement for a hydroxyl group, as it can act as a hydrogen bond acceptor and has a similar size, though it lacks the hydrogen-bonding donor capability. cambridgemedchemconsulting.com

The nitrile group (-C≡N) is a polar, linear functional group that can act as a hydrogen bond acceptor. researchgate.net It is often considered a bioisostere for a carbonyl group, a halogen atom, or even a hydroxyl or carboxyl group. researchgate.net Replacing the nitrile can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net For example, replacing a hydrogen with a nitrile has been shown to improve potency in some enzyme inhibitors. researchgate.net

Table 3: Common Bioisosteric Replacements

| Original Group | Potential Bioisostere(s) |

|---|---|

| Hydroxyl (-OH) | -NH₂, -SH, -F, -OMe |

| Nitrile (-C≡N) | Carbonyl (C=O), Halogens (e.g., Cl, Br), -CF₃ |

Cyclitol Derivatives

Cyclitols are cycloalkanes containing at least three hydroxyl groups, each attached to a different ring carbon. wikipedia.org The this compound structure can be considered a precursor to certain cyclitol derivatives. The synthesis of cyclitols can be achieved by introducing additional hydroxyl groups onto the cyclohexane ring. For example, methods for preparing cyclitol derivatives from sugar lactones have been described, involving key steps like an intramolecular aldol (B89426) cyclization to form the functionalized cyclohexane ring. researchgate.net This highlights a potential synthetic pathway from precursors with existing oxygen functionality to highly hydroxylated cyclohexane structures. The stereochemistry of these additions is crucial and can lead to various naturally occurring cyclitols like inositols and their derivatives. wikipedia.org Novel cyclitol derivatives have been synthesized and investigated for their effects on enzymes such as phosphatidylinositol 4-kinases. nih.gov

Benzonitrile (B105546) Analogues

A significant structural modification involves replacing the saturated cyclohexane ring with an aromatic benzene (B151609) ring, leading to benzonitrile analogues. This changes the molecule from a flexible, three-dimensional structure to a rigid, planar one. Substituted benzonitriles, such as 2,4-dihydroxybenzonitrile, are important synthetic precursors. google.com The synthesis of these analogues often follows different pathways than their cycloalkane counterparts. A common method for preparing substituted benzonitriles is by reacting an alkali metal derivative of a thiophenol with a chlorobenzonitrile. google.com Another route involves the dehydration of a substituted benzamide (B126) or the reaction of a substituted benzoic acid with an α,β-aminoalcohol to form an oxazoline (B21484) intermediate, which is then converted to the nitrile. google.com

Synthesis and Characterization of Novel Cyano-cyclitols

Cyano-cyclitols, which are cyclitols (cyclic polyols) bearing a nitrile group, represent a class of compounds with interesting biological activities. The synthesis of novel cyano-cyclitols is an active area of research, driven by the desire to create new molecules with unique properties.

One prominent example of a naturally occurring cyano-glucoside is simmondsin (B162361), which contains a cyano-substituted cyclohexyl aglycone. elsevierpure.com While not a direct derivative of this compound, the synthesis of simmondsin provides valuable insights into the chemical strategies used to create cyano-cyclitols. The synthesis of the aglycone of simmondsin was achieved through a stereoselective conversion of an optically active cyclitol, L-quebrachitol. elsevierpure.com This multi-step synthesis involved the careful introduction of the cyano group and subsequent condensation with D-glucose to yield the final natural product. elsevierpure.com This work was instrumental in determining the absolute configuration of simmondsin. elsevierpure.com

The synthesis of novel cyano-cyclitols often involves the use of protecting groups to manage the reactivity of the multiple hydroxyl groups present on the cyclitol ring. Key steps in these syntheses can include:

Stereoselective reactions: To control the spatial arrangement of functional groups on the cyclohexane ring.

Introduction of the cyano group: This can be achieved through various methods, such as nucleophilic substitution with a cyanide salt.

Glycosylation: In the case of cyano-glucosides, the cyano-cyclitol is coupled with a sugar moiety.

Deprotection: The final step involves the removal of protecting groups to yield the target molecule.

The characterization of these novel compounds is crucial to confirm their structure and purity. This is typically accomplished using a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Infrared (IR) spectroscopy: To identify the presence of key functional groups, such as the nitrile (C≡N) and hydroxyl (-OH) groups.

The development of synthetic routes to novel cyano-cyclitols expands the chemical space available for biological screening and could lead to the discovery of new therapeutic agents.

Spectroscopic and Analytical Methodologies for Characterization

Chromatographic Techniques

Chromatography is indispensable for separating 4-Hydroxycyclohexanecarbonitrile from reaction mixtures and for determining its purity, including the crucial aspect of enantiomeric excess.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Conversion and Enantiomeric Excess

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust technique for monitoring the conversion of reactants to this compound and for quantifying its enantiomeric excess. The method's effectiveness often hinges on the use of specialized chiral capillary columns that can separate the enantiomers of the compound or its derivatives.

In a typical GC-FID analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a heated column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. For enantiomeric separation, a chiral stationary phase is employed, which interacts differently with the two enantiomers, leading to different retention times. The flame ionization detector at the end of the column then combusts the eluting compounds, generating a current that is proportional to the amount of substance, allowing for quantification.

Key parameters for a successful GC-FID analysis include the choice of the chiral column, the temperature program of the oven, the flow rate of the carrier gas, and the injector and detector temperatures. The conversion of starting materials can be calculated by comparing the peak areas of the reactants and the product, while the enantiomeric excess is determined from the relative areas of the two enantiomer peaks.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is another powerful tool for assessing the purity and determining the enantiomeric excess of this compound. nih.gov This technique is particularly useful for non-volatile or thermally labile compounds.

For purity analysis, a reversed-phase HPLC method is commonly used, often with a C18 column. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is frequently performed using an ultraviolet (UV) detector. The purity of this compound is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Determining enantiomeric excess by HPLC often requires a chiral stationary phase (CSP) that can differentiate between the enantiomers. nih.gov Alternatively, a pre-column derivatization step can be employed to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.gov The choice of the chiral selector or derivatizing agent is critical for achieving good separation (resolution) between the enantiomeric peaks. nih.gov The enantiomeric excess is then calculated from the peak areas of the two enantiomers.

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information about the this compound molecule, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. researchgate.netmdpi.com Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.netmdpi.comrsc.org

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the protons. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear at a different chemical shift compared to the protons of the cyclohexane (B81311) ring. The multiplicity (splitting pattern) of the signals arises from spin-spin coupling between neighboring protons and reveals the connectivity of the atoms.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in this compound gives a distinct signal. chemicalbook.com The chemical shift of the carbon atom attached to the nitrile group (-C≡N) will be significantly different from the carbons in the cyclohexane ring and the carbon bearing the hydroxyl group.

Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete connectivity of the molecule and unambiguously assign all proton and carbon signals. researchgate.netmdpi.com

Table 1: Representative NMR Data for Cyclohexane Derivatives This table provides illustrative chemical shift ranges for key functional groups found in similar structures. Actual values for this compound may vary.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexane Ring Protons | 1.0 - 2.5 | 25 - 45 |

| CH-OH Proton | 3.5 - 4.5 | 65 - 75 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. nih.govnist.gov In a mass spectrometer, the this compound molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum typically shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound (C₇H₁₁NO), the expected molecular weight is approximately 125.17 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula. researchgate.net

Fragmentation patterns observed in the mass spectrum provide valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can help to identify the different functional groups and their arrangement within the molecule.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net Both methods are useful for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy : In IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies that correspond to its vibrational transitions. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (-OH) group, the nitrile (-C≡N) group, and the C-H bonds of the cyclohexane ring.

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about the vibrational modes of the molecule. nih.gov The nitrile group, in particular, often gives a strong and sharp signal in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups This table presents typical wavenumber ranges for the functional groups in this compound.

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 (broad) | 3200 - 3600 (weak) |

| C-H Stretch (alkane) | 2850 - 3000 | 2850 - 3000 |

| C≡N Stretch (nitrile) | 2210 - 2260 | 2210 - 2260 (strong) |

Determination of Stereochemical Purity

The stereochemical purity of this compound, which possesses two stereogenic centers (C1 and C4), is a critical parameter in its synthesis and application. The relative configuration of the hydroxyl and nitrile groups gives rise to cis and trans diastereomers, and the chirality of these centers means that each diastereomer exists as a pair of enantiomers. Accurate determination of the stereochemical composition requires specialized analytical techniques capable of distinguishing between these stereoisomers.

Enantiomeric Excess (ee) and Diastereomeric Excess (de) Determination

In the context of asymmetric synthesis, two key metrics of success are enantiomeric excess (ee) and, for molecules with multiple stereocenters like this compound, diastereomeric excess (de). nih.gov The characterization of chiral molecules is essential for measuring the outcome of a stereoselective reaction. rsc.org

Enantiomeric Excess (ee) quantifies the purity of a chiral substance. It measures the degree to which one enantiomer is present in a greater amount than the other. An ee of 100% indicates a pure enantiomer, while an ee of 0% signifies a racemic mixture (an equal 1:1 ratio of enantiomers). It is calculated as the absolute difference between the mole fractions of the two enantiomers.

Diastereomeric Excess (de) is an analogous concept used for mixtures of diastereomers. For this compound, this would express the preference for the formation of either the cis or trans isomer in a reaction.

The determination of ee and de is paramount in fields like pharmaceuticals, where different enantiomers and diastereomers can exhibit varied pharmacological activities and toxicities. nih.gov These values are typically not measured directly but are calculated from the relative concentrations of the stereoisomers, which are determined using methods such as chiral chromatography and NMR spectroscopy. nih.govrsc.org For instance, after separating the stereoisomers, the ratio of their quantities can be used to calculate ee and de.

Table 1: Formulas for Calculating Enantiomeric and Diastereomeric Excess

| Parameter | Formula | Description |

| Enantiomeric Excess (ee) | ee (%) = | ([R] - [S]) / ([R] + [S]) |

| Diastereomeric Excess (de) | de (%) = | ([D1] - [D2]) / ([D1] + [D2]) |

Chiral Chromatography (e.g., Chiral HPLC)